molecular formula C15H14N2O2 B2763839 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid CAS No. 860650-73-3

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid

Cat. No.: B2763839
CAS No.: 860650-73-3
M. Wt: 254.289
InChI Key: CRAXNVSMZGHDOX-WJDWOHSUSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid is complex, with multiple bonds and ring structures . More detailed structural analysis would require advanced computational methods or experimental techniques .

Scientific Research Applications

Catalytic Applications

  • Formation of Defect Sites on ZIF-7 for Catalysis : A study by Dahnum et al. (2019) in the Journal of Catalysis highlights the potential use of materials similar to 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid in catalysis. They examined the Zeolitic Imidazole Framework ZIF-7, which contains a Lewis acid site on Zn and a Lewis basic site on the benzimidazole, for catalyzing the methoxycarbonylation of aniline with dimethyl carbonate. Their findings indicate the promising nature of such frameworks in catalytic applications, particularly in producing precursors for isocyanates (Dahnum et al., 2019).

Chemical Synthesis

  • Synthesis of Benzimidazoles : Dudd et al. (2003) reported in Green Chemistry on the synthesis of 2-phenylbenzimidazole from compounds related to this compound. This synthesis process involved studying reaction parameters in high-temperature water, demonstrating the applicability of these compounds in constructing useful benzimidazole frameworks (Dudd et al., 2003).

Biological Activity

  • Antioxidant and DNA Binding Activities : Wu et al. (2015) in the Journal of Coordination Chemistry investigated compounds similar to this compound for their antioxidant and DNA-binding capabilities. They synthesized and characterized zinc(II) and copper(II) complexes with bis(2-benzimidazolyl) aniline derivatives, demonstrating potent hydroxyl and superoxide radical scavenging activities. This suggests potential biomedical applications for such compounds (Wu et al., 2015).

Environmental Applications

  • Corrosion Inhibition : Rbaa et al. (2020) in the Arabian Journal for Science and Engineering synthesized benzimidazole derivatives based on 8-hydroxyquinoline, similar to this compound, assessing their effectiveness as corrosion inhibitors for steel in acidic solutions. This indicates the potential of such compounds in protecting metals against corrosion (Rbaa et al., 2020).

Safety and Hazards

While specific safety data for 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and specific target organ toxicity upon repeated exposure .

Properties

IUPAC Name

2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXNVSMZGHDOX-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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